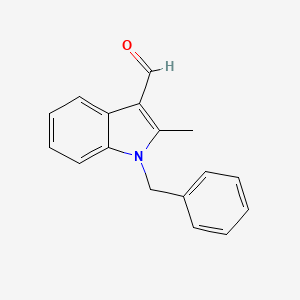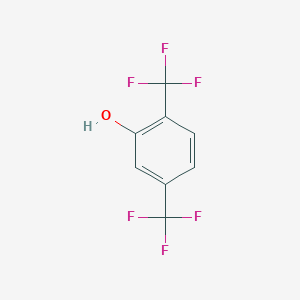
2,5-Bis(trifluoromethyl)phenol
Descripción general
Descripción
2,5-Bis(trifluoromethyl)phenol is a chemical compound with the molecular formula C8H4F6O . It is a derivative of phenol, where two hydrogen atoms in the phenol are replaced by trifluoromethyl groups .
Synthesis Analysis
The synthesis of 2,5-Bis(trifluoromethyl)phenol and its derivatives has been achieved through various methods, including Friedel-Crafts acylation, Heck reaction, and Suzuki coupling. These methods involve the reaction of various starting materials with appropriate catalysts and reagents.
Molecular Structure Analysis
The molecular structure of 2,5-Bis(trifluoromethyl)phenol consists of a phenol ring with two trifluoromethyl groups attached at the 2nd and 5th positions . The average mass of the molecule is 230.107 Da .
Chemical Reactions Analysis
The oxidation kinetics and mechanism of the phenolic derivatives of α,α,α-trifluorotoluene, including 2,5-Bis(trifluoromethyl)phenol, have been studied . The reactions involve singlet molecular oxygen and hydrogen phosphate radicals .
Aplicaciones Científicas De Investigación
Pharmaceutical Research
2,5-Bis(trifluoromethyl)phenol is utilized in the synthesis of compounds with potential pharmaceutical applications. For instance, derivatives of this compound have been studied for their antimicrobial properties against drug-resistant bacteria . These derivatives show promise as growth inhibitors of Gram-positive bacteria, including MRSA, with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL.
Material Science
In material science, 2,5-Bis(trifluoromethyl)phenol serves as a precursor in the synthesis of polymers and monomers. Its unique chemical structure contributes to the development of materials with specific properties, such as increased resistance to degradation and improved thermal stability .
Analytical Chemistry
This compound is used in analytical chemistry as a standard or reference material due to its purity and stability. It aids in the calibration of instruments and ensures the accuracy of analytical methods .
Advanced Battery Science
The trifluoromethyl group present in 2,5-Bis(trifluoromethyl)phenol is of particular interest in advanced battery science. It can be used to modify the electrochemical properties of battery components, potentially leading to batteries with higher energy densities and longer lifespans .
Antimicrobial Studies
The compound’s derivatives are being explored for their efficacy in eradicating biofilms and as bactericidal agents against persistent strains of bacteria. This research is crucial in the fight against antibiotic-resistant infections .
Synthesis of Diaryl Ethers
2,5-Bis(trifluoromethyl)phenol is involved in the synthesis of diaryl ethers, which are important intermediates in the production of various organic compounds. These ethers can be used in the creation of dyes, agrochemicals, and pharmaceuticals .
Neuroscience Research
In neuroscience, the compound’s derivatives are being investigated for their potential role as neurotransmitter receptor antagonists. This research could lead to the development of new treatments for neurological disorders .
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that compounds containing trifluoromethyl groups have been found in numerous fda-approved drugs . These compounds exhibit a wide range of pharmacological activities, suggesting that 2,5-Bis(trifluoromethyl)phenol may interact with multiple targets.
Mode of Action
The trifluoromethyl group is known to exhibit unique behaviors when incorporated into organic molecules, leading to various applications in medicines . The specific interactions between 2,5-Bis(trifluoromethyl)phenol and its targets, and the resulting changes, are areas of ongoing research.
Biochemical Pathways
It’s known that fluorine-containing compounds significantly affect pharmaceutical growth . Therefore, it’s plausible that 2,5-Bis(trifluoromethyl)phenol may influence various biochemical pathways, leading to downstream effects.
Pharmacokinetics
The compound’s physicochemical properties suggest high gi absorption and low skin permeation . These properties could impact the compound’s bioavailability.
Result of Action
Compounds containing trifluoromethyl groups have been found to exhibit numerous pharmacological activities , suggesting that 2,5-Bis(trifluoromethyl)phenol may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,5-Bis(trifluoromethyl)phenol. For instance, the compound should be stored in a dry, cool, and well-ventilated place . . These precautions suggest that the compound’s action could be influenced by its environment.
Propiedades
IUPAC Name |
2,5-bis(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6O/c9-7(10,11)4-1-2-5(6(15)3-4)8(12,13)14/h1-3,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOPQGWFLQVKDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394850 | |
| Record name | 2,5-bis(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(trifluoromethyl)phenol | |
CAS RN |
779-88-4 | |
| Record name | 2,5-Bis(trifluoromethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=779-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-bis(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



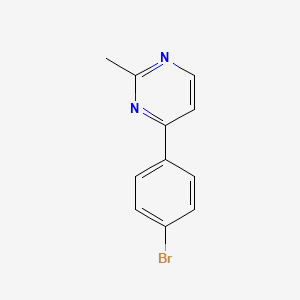
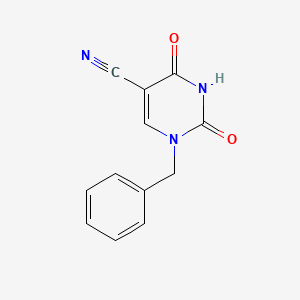
![2-[(Phenylsulfinyl)methyl]benzoic acid](/img/structure/B1273885.png)
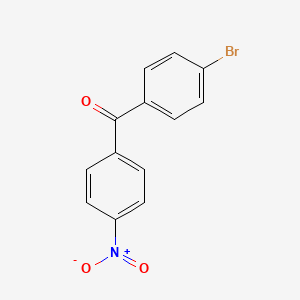
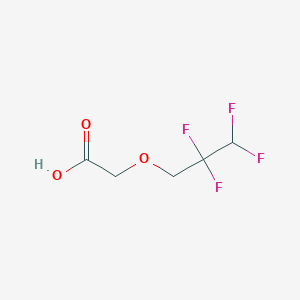
![9-Hydroxy-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium perchlorate](/img/structure/B1273889.png)

![4-[(4-Bromophenyl)amino]-4-oxobutanoic acid](/img/structure/B1273893.png)
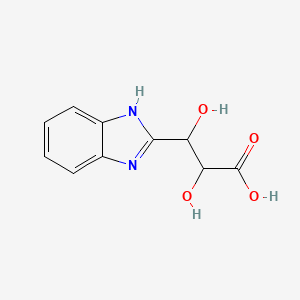
![2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol](/img/structure/B1273896.png)
